4-(Acetyloxy)-2-methylidenebutanoicacid
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Overview
Description
4-(Acetyloxy)-2-methylidenebutanoicacid is an organic compound characterized by the presence of an acetyloxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetyloxy)-2-methylidenebutanoicacid typically involves the acetylation of 4-hydroxy-2-methylidenebutanoic acid. This can be achieved using acetic anhydride in the presence of a base such as pyridine . The reaction conditions generally require a controlled temperature to ensure the selective formation of the acetyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Acetyloxy)-2-methylidenebutanoicacid can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides depending on the nucleophile used.
Scientific Research Applications
4-(Acetyloxy)-2-methylidenebutanoicacid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific functional properties
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)-2-methylidenebutanoicacid involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for alcohol functionalities, allowing selective reactions at other sites of the molecule. Additionally, the compound can participate in esterification and hydrolysis reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Acetylsalicylic acid (Aspirin): Both compounds contain an acetyloxy group, but 4-(Acetyloxy)-2-methylidenebutanoicacid has a different backbone structure.
Acetic acid derivatives: Compounds like acetic anhydride and acetyl chloride share the acetyloxy functionality but differ in their reactivity and applications
Uniqueness: this compound is unique due to its specific structural arrangement, which allows for selective chemical modifications and diverse applications in various fields. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C7H10O4 |
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Molecular Weight |
158.15 g/mol |
IUPAC Name |
4-acetyloxy-2-methylidenebutanoic acid |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)10)3-4-11-6(2)8/h1,3-4H2,2H3,(H,9,10) |
InChI Key |
OLXWJIFCUPAMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC(=C)C(=O)O |
Origin of Product |
United States |
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